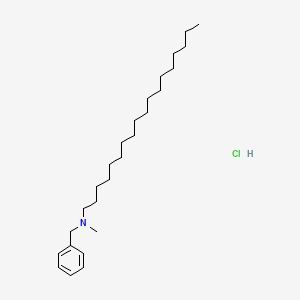
N-benzyl-N-methyloctadecan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N-methyloctadecan-1-amine;hydrochloride: is a chemical compound that belongs to the class of amines. It is characterized by the presence of a benzyl group, a methyl group, and an octadecyl chain attached to an amine functional group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-methyloctadecan-1-amine typically involves the alkylation of N-methylamine with benzyl chloride and octadecyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Temperature: 50-70°C
- Solvent: Anhydrous ethanol or methanol
- Reaction Time: 12-24 hours
Industrial Production Methods: In an industrial setting, the production of N-benzyl-N-methyloctadecan-1-amine;hydrochloride may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-benzyl-N-methyloctadecan-1-amine can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form N-benzyl-N-methyloctadecan-1-amine by using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, where the benzyl or octadecyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Benzaldehyde, benzoic acid
Reduction: N-benzyl-N-methyloctadecan-1-amine
Substitution: Various alkyl or aryl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: N-benzyl-N-methyloctadecan-1-amine;hydrochloride is used as a reagent in organic synthesis, particularly in the preparation of surfactants and emulsifiers. It is also employed in the synthesis of complex organic molecules for research purposes.
Biology: In biological research, this compound is used to study the interactions between amines and biological membranes. It serves as a model compound to investigate the effects of long-chain amines on cell permeability and membrane fluidity.
Medicine: this compound has potential applications in drug delivery systems due to its ability to interact with lipid bilayers. It is also being explored for its antimicrobial properties and its role in the development of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties. It is also utilized in the production of lubricants and anti-corrosion agents.
Wirkmechanismus
The mechanism of action of N-benzyl-N-methyloctadecan-1-amine;hydrochloride involves its interaction with lipid bilayers and cell membranes. The long octadecyl chain allows the compound to insert into the lipid bilayer, disrupting the membrane structure and increasing permeability. This can lead to the leakage of cellular contents and ultimately cell death. The benzyl and methyl groups contribute to the compound’s hydrophobicity, enhancing its ability to interact with lipid membranes.
Vergleich Mit ähnlichen Verbindungen
- N-benzyl-N-methyldecan-1-amine
- N-benzyl-N-methyldodecan-1-amine
- N-benzyl-N-methylhexadecan-1-amine
Comparison: N-benzyl-N-methyloctadecan-1-amine;hydrochloride is unique due to its long octadecyl chain, which imparts distinct physicochemical properties compared to its shorter-chain analogs. The longer chain length enhances its ability to interact with lipid bilayers, making it more effective as a surfactant and antimicrobial agent. Additionally, the hydrochloride form improves its solubility in water, which is advantageous for various applications in research and industry.
Eigenschaften
CAS-Nummer |
134699-42-6 |
|---|---|
Molekularformel |
C26H48ClN |
Molekulargewicht |
410.1 g/mol |
IUPAC-Name |
N-benzyl-N-methyloctadecan-1-amine;hydrochloride |
InChI |
InChI=1S/C26H47N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27(2)25-26-22-19-18-20-23-26;/h18-20,22-23H,3-17,21,24-25H2,1-2H3;1H |
InChI-Schlüssel |
ACINEQKBTSRMIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCN(C)CC1=CC=CC=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


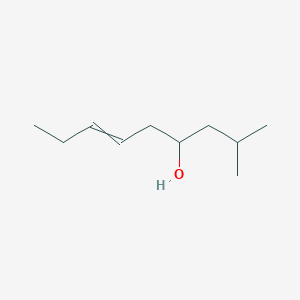
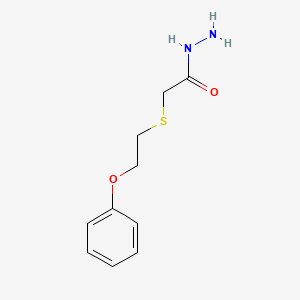
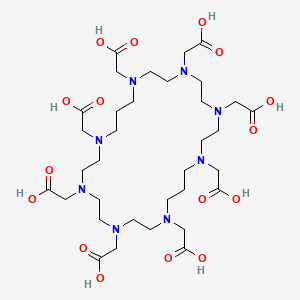
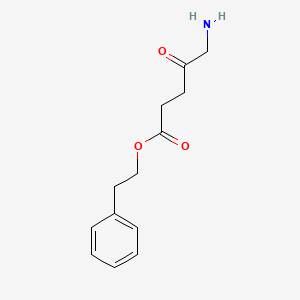
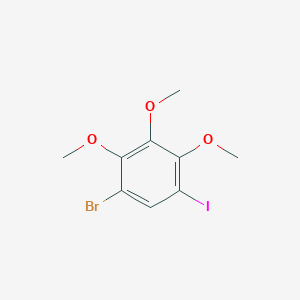
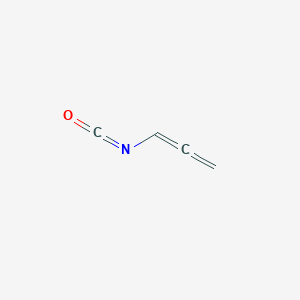
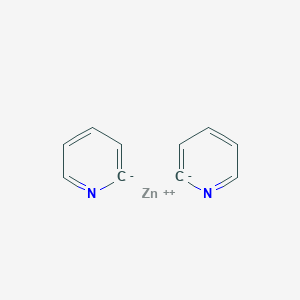
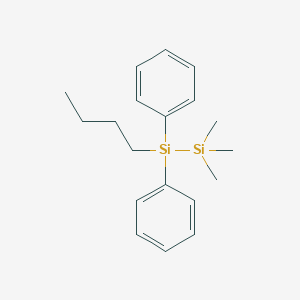
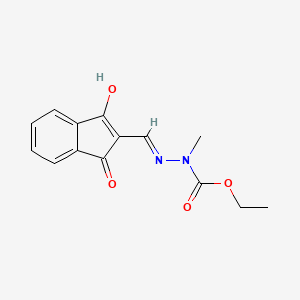

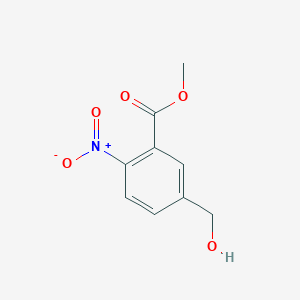
![Methyl 4-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B14274895.png)
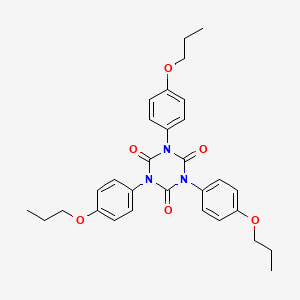
![2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid](/img/structure/B14274899.png)
